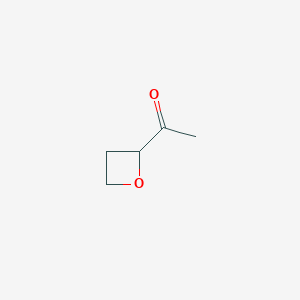

1-(Oxetan-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(6)5-2-3-7-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKPYLCZGPGQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxetan 2 Yl Ethan 1 One and Analogous Oxetane Systems

Classical and Established Cyclization Approaches

Traditional methods for constructing the oxetane (B1205548) ring primarily rely on intramolecular cyclization reactions, where a linear precursor is induced to form the cyclic ether.

Intramolecular Williamson Etherification Variants

The intramolecular Williamson etherification is a cornerstone of oxetane synthesis. acs.org This method involves a base-mediated nucleophilic substitution, where an alcohol functionality attacks an aliphatic carbon center within the same molecule, displacing a leaving group to form the C–O bond of the oxetane ring. acs.org The success of this reaction is often dependent on the specific substrate, as side reactions like Grob fragmentation can occur. acs.org

A common strategy involves the use of 1,3-diols as starting materials. These can be selectively converted into halo-alcohols, which then undergo base-induced cyclization. thieme-connect.de For instance, Nelson and co-workers developed a stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols. acs.org Similarly, a one-pot synthesis of oxetanes from diols has been reported, involving an Appel reaction to form an iodide intermediate followed by treatment with a base. acs.org

The choice of leaving group is crucial. While tosylates and mesylates are commonly employed, halides are also effective. acs.org The first synthesis of oxetin, for example, utilized a tosylate leaving group in a classical Williamson etherification. acs.org

| Starting Material | Reagents | Leaving Group | Product | Yield | Reference |

| 1,3-Diol | 1. Appel Reaction (I2, PPh3) 2. Base | Iodide | Oxetane | 78-82% | acs.org |

| β-Halo Ketone | Chiral Reducing Agent, KOH | Halide | 2-Aryl-substituted Oxetane | - | acs.org |

| Diol with Mesylate | NaH | Mesylate | Oxetanocin Scaffold | 84% | acs.org |

Ring-Closing Reactions via C–O Bond Formation

Beyond the classical Williamson etherification, other C–O bond-forming cyclizations are employed for oxetane synthesis. These methods often involve the activation of an alcohol to facilitate nucleophilic attack. The Mitsunobu reaction, for instance, provides a versatile route for forming the oxetane ring from 1,3-diols under mild conditions. thieme-connect.de

Another approach involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols. A copper-catalyzed reaction has been shown to produce 2-methyleneoxetanes in good to excellent yields through a 4-exo ring closure. organic-chemistry.org This method demonstrates a preference for the formation of the four-membered ring over other potential cyclization pathways. organic-chemistry.org

Furthermore, oxidative cyclization methods have been developed. For example, the reaction of Michael adducts of malonates with chalcones, using a combination of iodosobenzene and tetrabutylammonium iodide, can lead to the diastereoselective synthesis of highly functionalized oxetanes. organic-chemistry.org

Photochemical Synthesis Routes

Photochemical reactions offer a powerful and atom-economical alternative for the synthesis of oxetanes, often proceeding under mild conditions with high versatility. beilstein-journals.org

Paternò-Büchi Reactions Involving Carbonyl Compounds and Alkenes

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. wikipedia.orgnih.gov This reaction, named after Emanuele Paternò and George Büchi, is a cornerstone of photochemical oxetane synthesis. wikipedia.org The reaction is initiated by the photoexcitation of the carbonyl compound, which then reacts with the ground-state alkene. wikipedia.org A wide range of aldehydes and ketones can participate in this reaction. chemistnotes.comrsc.org

Recent advancements have expanded the scope of the Paternò-Büchi reaction. For example, visible-light-mediated versions have been developed using α-ketoesters and simple alkenes. beilstein-journals.org Additionally, the reaction has been successfully applied to the synthesis of functionalized spirocyclic oxetanes. rsc.org

| Carbonyl Compound | Alkene | Product | Reference |

| Benzaldehyde | 2-Methyl-2-butene | Mixture of structural isomers | wikipedia.org |

| Acetone | Ethyl vinyl ether | Mixture of regioisomers | nih.gov |

| α-Ketoester | Simple Alkenes | Substituted Oxetane | beilstein-journals.org |

Mechanistic Considerations of Photocycloaddition

The mechanism of the Paternò-Büchi reaction is complex and can proceed through different pathways depending on the electronic state of the excited carbonyl compound. organic-chemistry.orgnih.gov Upon irradiation, the carbonyl compound is promoted to an excited singlet or triplet state, typically via an n,π* transition. chemistnotes.comorganic-chemistry.org

If the reaction proceeds through the triplet state, which is common for many aromatic ketones, a 1,4-biradical intermediate is formed. nih.govnih.gov The stability of this biradical intermediate often dictates the regioselectivity of the reaction. cambridgescholars.com After the formation of the biradical, intersystem crossing (ISC) to the singlet state must occur before the final C-O bond is formed to yield the oxetane. nih.gov The stereoselectivity of the reaction is a result of the competition between cyclization and cleavage reactions of these biradical intermediates. nih.gov

In some cases, particularly with electron-deficient alkenes, the reaction can proceed through the excited singlet state of the carbonyl compound in a concerted or "quasi-concerted" manner. cambridgescholars.comrsc.org This pathway often leads to a high degree of stereospecificity, where the stereochemistry of the starting alkene is retained in the oxetane product. chemistnotes.com Electron transfer processes can also play a role, especially when using electron-rich alkenes in polar solvents, which can influence the regioselectivity of the reaction. nih.govcambridgescholars.com

Diastereoselectivity and Regioselectivity in Photochemical Oxetane Formation

The stereochemical outcome of the Paternò-Büchi reaction is a critical aspect, with both diastereoselectivity and regioselectivity being key considerations. The regioselectivity is often governed by the stability of the intermediate biradicals formed upon the initial C-C or C-O bond formation. cambridgescholars.comresearchgate.net For instance, the attack of the excited carbonyl's oxygen atom on the alkene is a key determining factor. chemistnotes.com

High diastereoselectivity can be achieved in many Paternò-Büchi reactions. organic-chemistry.org This is particularly true in intramolecular reactions or when chiral auxiliaries are employed. nih.gov The presence of directing groups, such as a hydroxyl group on the alkene, can significantly influence the stereochemical outcome through hydrogen bonding with the excited carbonyl compound. nih.govnih.gov For example, high diastereoselectivity has been observed in the reaction of allylic alcohols with naphthalene rings. nih.gov

The choice of solvent can also impact the selectivity. For example, a change in regioselectivity was observed in the reaction between 2,3-dihydrofuran and benzaldehyde when moving to a more polar solvent, suggesting a switch to an electron transfer mechanism. nih.gov Theoretical studies have also been employed to predict the reaction pathway and the stability of intermediates, further aiding in the understanding and prediction of the reaction's stereochemical outcome. nih.gov

| Carbonyl Compound | Alkene | Key Factor | Observed Selectivity | Reference |

| Benzaldehyde | 2,3-Dihydrofuran | Solvent Polarity | Change in Regioselectivity | nih.gov |

| Aromatic Aldehydes | Silyl Enol Ethers | Directing Group | High Diastereoselectivity | organic-chemistry.org |

| Chiral Phenylglyoxylates | Furan | Chiral Auxiliary | Diastereomeric excess of 15-95% | researchgate.net |

Photoredox Catalysis for Oxetane Construction

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical species under exceptionally mild conditions. princeton.edu This strategy has been successfully applied to the construction of oxetane rings, offering an alternative to traditional methods like the Paternò-Büchi reaction, which often requires high-energy UV light and can suffer from selectivity issues. nih.govacs.org

In one notable methodology, an iridium-based photocatalyst is used to generate an α-oxyalkyl radical from an alcohol substrate. acs.orgacs.org This radical intermediate can then engage in a coupling reaction. For instance, the direct α-arylation of oxetane has been achieved using a highly tuned iridium photocatalyst in the presence of a persulfate salt. acs.org However, under standard conditions, the generated oxetanyl radical was prone to ring-opening polymerization. acs.org By modifying the reaction conditions—using acetonitrile (B52724) as the sole solvent under more dilute concentrations and adding a phase-transfer catalyst—the desired coupling with heteroarenes could be achieved. acs.org

Another innovative approach involves the use of photoredox catalysis to facilitate the reaction between alcohols and vinyl sulfonium salts to construct the oxetane ring. acs.org This method proceeds by the selective abstraction of a hydrogen atom from the alcohol under photoredox conditions, followed by subsequent reaction and cyclization. A key advantage of this approach is its applicability to complex molecules, including the late-stage functionalization of natural products like pregnenolone and galactose derivatives. acs.org The reaction demonstrates high diastereoselectivity and can be performed using either an iridium complex or a more cost-effective organic photocatalyst like 4CzIPN. acs.org

Table 1: Selected Examples of Photoredox-Catalyzed Oxetane Synthesis from Alcohols and Vinyl Sulfonium Salts acs.org

| Entry | Alcohol Substrate | Vinyl Sulfonium Salt | Photocatalyst | Yield (%) |

| 1 | Cyclohexanol | Diphenyl vinyl sulfonium triflate | {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆ | 74 |

| 2 | Cyclohexanol | Diphenyl vinyl sulfonium triflate | 4CzIPN (5 mol %) | 74 |

| 3 | Pregnenolone | Diphenyl vinyl sulfonium triflate | 4CzIPN | 44 |

| 4 | Diacetone-D-glucose | Diphenyl vinyl sulfonium triflate | 4CzIPN | 65 |

Catalytic Strategies in Oxetane Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net The use of enzymes to drive organic transformations is a powerful approach for generating chiral molecules, which is of immense importance in pharmaceutical chemistry. researchgate.net

While biocatalysis is widely used, the enzymatic synthesis of chiral oxetanes is a relatively new and developing field. bohrium.comnih.gov Halohydrin dehalogenases (HHDHs) are a class of industrially relevant enzymes that have been successfully engineered to catalyze the synthesis of chiral oxetanes. bohrium.comnih.govresearchgate.net These enzymes naturally catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. researchgate.net Recent research has expanded their catalytic repertoire to include the intramolecular cyclization of γ-haloalcohols, leading to the formation of the corresponding oxetanes. researchgate.netbohrium.comdoaj.org

Through protein engineering, variants of HHDHs have been developed that can catalyze the dehalogenation of γ-haloalcohols with high stereoselectivity, providing access to both (R)- and (S)-configured oxetane products. bohrium.comnih.gov For example, engineered variants of HheC from Agrobacterium radiobacter AD1 have been shown to be capable of producing chiral oxetanes with excellent enantioselectivity. bohrium.comnih.gov This biocatalytic platform has demonstrated broad substrate scope, accommodating a variety of substituted γ-haloalcohols. bohrium.comnih.gov

The primary advantage of using biocatalytic methods like HHDHs is the ability to achieve high levels of enantioselectivity. researchgate.netdoaj.orgnih.gov Protein engineering and directed evolution have been instrumental in developing HHDH variants with tailored selectivity for specific substrates, yielding chiral oxetanes with enantiomeric excesses (e.e.) often exceeding 99%. researchgate.netbohrium.com

This biocatalytic platform not only facilitates the enantioselective formation of oxetanes but also their enantioselective ring-opening, providing access to a wide range of chiral γ-substituted alcohols. researchgate.netdoaj.orgnih.govresearchgate.net The process has been shown to be scalable for preparative-scale synthesis at high substrate concentrations (up to 200 mM), highlighting its practical utility. researchgate.netdoaj.orgnih.gov Furthermore, these enzymatic reactions can be integrated into efficient one-pot, one-catalyst cascade systems. researchgate.netdoaj.orgnih.gov

Table 2: Enantioselective Synthesis of Chiral Oxetanes using Engineered Halohydrin Dehalogenase (HheC) Variants bohrium.com

| Substrate (γ-haloalcohol) | HheC Variant | Product (Oxetane) | Conversion (%) | Enantiomeric Excess (e.e., %) |

| (rac)-1-chloro-3-phenylpropan-2-ol | M1 | (S)-2-phenyloxetane | 48 | >99 |

| (rac)-1-chloro-4-phenylbutan-2-ol | M2 | (R)-2-(phenethyl)oxetane | 45 | >99 |

| (rac)-1-bromo-3-(4-fluorophenyl)propan-2-ol | M3 | (S)-2-(4-fluorophenyl)oxetane | 49 | >99 |

Transition metal catalysis provides a robust platform for the synthesis of complex organic molecules. princeton.edu Iridium-catalyzed reactions, in particular, have been developed for the diastereo- and enantioselective synthesis of oxetanes. nih.gov One such methodology involves the C-C coupling of primary alcohols with vinyl epoxides, like isoprene oxide, via a transfer hydrogenation process. nih.gov

This process yields neopentyl glycols, which are effective precursors to 2,3-trisubstituted oxetanes that bear all-carbon quaternary stereocenters. nih.gov The subsequent cyclization of the diol precursors, typically via mesylation followed by treatment with a base like sodium hydride, furnishes the desired oxetane products. The iridium-catalyzed coupling step proceeds with excellent control of both anti-diastereoselectivity and enantioselectivity. nih.gov This method is compatible with a range of functional groups, including various N-heteroaromatic structures, making it valuable for medicinal chemistry applications. nih.gov

Table 3: Iridium-Catalyzed Synthesis of 2,3-Trisubstituted Oxetanes nih.gov

| Alcohol | Diol Product Yield (%) | Oxetane Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (e.e., %) |

| Benzyl alcohol | 92 | 85 | >20:1 | 97 |

| 4-Methoxybenzyl alcohol | 88 | 82 | >20:1 | 96 |

| 2-Thiophenemethanol | 80 | 75 | >20:1 | 95 |

| 4-Fluorobenzyl alcohol | 91 | 84 | >20:1 | 97 |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a cornerstone of modern asymmetric synthesis. nih.gov This approach has been successfully applied to the enantioselective synthesis of various heterocyclic compounds, including oxetanes.

One powerful strategy is the organocatalytic enantioselective desymmetrization of oxetanes to create chiral 1,4-dioxanes and other oxa-heterocycles. nih.gov While this involves the ring-opening of an existing oxetane, related strategies focus on the formation of the oxetane ring itself. For example, chiral phosphoric acids and their derivatives have been employed as effective catalysts in asymmetric syntheses. These catalysts can activate substrates through hydrogen bonding, facilitating enantioselective cyclization reactions. beilstein-journals.org

Another approach involves the use of amine or phosphine catalysts in [2+2] cycloaddition reactions between allenoates and activated ketones, such as trifluoromethylketones, to produce highly substituted 2-alkyleneoxetanes. dntb.gov.ua These reactions often proceed with high efficiency and diastereoselectivity, providing a direct route to functionalized oxetane structures. researchgate.netdntb.gov.ua The choice of catalyst and reaction conditions can be tuned to control the stereochemical outcome of the reaction.

Biocatalytic Approaches

Stereoselective and Asymmetric Synthesis of Oxetane Scaffolds

The construction of stereochemically defined oxetane rings presents a significant synthetic challenge due to the inherent ring strain and the need to control the spatial arrangement of substituents. Various strategies have been developed to address this challenge, broadly categorized into methods that control stereocenters during ring-closing reactions, those that transfer chirality from a chiral starting material or catalyst, and those that form the oxetane ring through intramolecular carbon-carbon bond formation.

Intramolecular Williamson etherification is a classical and widely used method for the synthesis of oxetanes, involving the cyclization of a γ-halo alcohol or a related substrate. The stereochemical outcome of this reaction is dictated by the stereochemistry of the starting material, typically proceeding through an S(_N)2 mechanism with inversion of configuration at the carbon bearing the leaving group.

A notable example of stereocontrol in this context is the synthesis of 2,4-substituted oxetanes from 1,3-diols. By selectively manipulating the stereocenters of the diol precursor, both syn- and anti-diols can be converted to the corresponding oxetanes with high stereospecificity. The process involves the conversion of the diol to an acetoxybromide, followed by intramolecular cyclization. This double inversion process at the benzylic center ultimately results in retention of the original stereochemistry of the diol in the final oxetane product. acs.org

Another powerful strategy involves the ring opening of epoxides. For instance, the regio- and stereoselective ring opening of a chiral epoxide with a nucleophile, followed by activation of the resulting primary alcohol and subsequent intramolecular cyclization, can afford highly functionalized and enantioenriched oxetanes. acs.org

The following table summarizes selected examples of stereoselective oxetane synthesis via ring-closing reactions:

| Starting Material | Reaction Type | Product | Stereoselectivity | Yield (%) |

| syn-1,3-diol | Intramolecular Williamson Etherification | cis-2,4-disubstituted oxetane | High | - |

| anti-1,3-diol | Intramolecular Williamson Etherification | trans-2,4-disubstituted oxetane | High | - |

| Chiral epoxide | Epoxide ring opening/cyclization | Enantioenriched oxetane | High | Good |

Data compiled from various sources.

Chirality transfer methodologies are instrumental in asymmetric synthesis, allowing the generation of chiral products from chiral, non-racemic starting materials or through the influence of a chiral catalyst or auxiliary.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a fundamental method for oxetane synthesis. cambridgescholars.commdpi.com When a chiral substrate is used, the stereochemistry can be transferred to the oxetane product. For example, the reaction of chiral phenylglyoxylate esters with furan derivatives can lead to the formation of diastereomeric oxetanes, with the degree of diastereoselectivity depending on the nature of the chiral auxiliary.

The use of chiral auxiliaries temporarily attached to the substrate is a well-established strategy in asymmetric synthesis. wikipedia.org For instance, chiral oxazolidinones can be used to direct the stereochemical course of reactions, after which the auxiliary can be cleaved to reveal the enantioenriched product. wikipedia.org While not directly applied to 1-(oxetan-2-yl)ethan-1-one in the reviewed literature, this principle is broadly applicable to the asymmetric synthesis of functionalized oxetanes.

Catalytic enantioselective methods offer a more atom-economical approach to chiral oxetanes. A significant development is the first highly enantioselective Paternò-Büchi reaction between quinolones and ketoesters, which is controlled by a novel hydrogen-bonding chiral iridium photocatalyst. beilstein-journals.orgnih.gov This method delivers oxetane products in excellent enantiomeric excess. beilstein-journals.orgnih.gov

The table below presents examples of chirality transfer in oxetane synthesis:

| Method | Chiral Source | Reactants | Product | Enantiomeric Excess (ee) / Diastereomeric Excess (de) |

| Paternò-Büchi Reaction | Chiral Phenylglyoxylate Ester | Furan derivative | Diastereomeric oxetanes | Moderate de |

| Catalytic Paternò-Büchi Reaction | Chiral Iridium Photocatalyst | Quinolone, Ketoester | Enantioenriched oxetane | Excellent ee |

| Williamson Etherification | Chiral Reducing Catalyst | β-halo ketone | 2-aryl-substituted oxetane | 79-89% ee acs.org |

Data compiled from various sources.

While C-O bond forming cyclizations are more common, intramolecular C-C bond formation represents an alternative and powerful strategy for the synthesis of substituted oxetanes. beilstein-journals.orgnih.gov These reactions often involve the formation of a carbanion which then attacks an internal electrophile to close the four-membered ring.

An efficient method for the stereoselective synthesis of 2,3,3,4-tetrasubstituted oxetanes has been developed through the deprotonation of secondary γ-allyloxy or γ-benzyloxy substituted vinylogous urethanes. semanticscholar.org This protocol proceeds via an intramolecular Michael addition of a generated carbanion, leading to the formation of a single diastereomer of the highly substituted oxetane. semanticscholar.org The stereochemical outcome is controlled by the geometry of the transition state during the cyclization.

The intramolecular oxa-Michael reaction of alcohols to tethered α,β-unsaturated esters and amides is another effective C-C bond-forming approach to cyclic ethers, including oxetanes. acs.org The use of bifunctional iminophosphorane (BIMP) catalysts has been shown to promote these challenging reactions with high yields and excellent enantioselectivities. acs.org

Below is a table summarizing key findings in the synthesis of substituted oxetanes via intramolecular C-C bond formation:

| Reaction Type | Substrate | Catalyst/Reagent | Product | Stereoselectivity |

| Intramolecular Michael Addition | γ-allyloxy vinylogous urethane | LDA | 2,3,3,4-tetrasubstituted oxetane | Single diastereomer |

| Intramolecular oxa-Michael Addition | Alcohol with tethered Michael acceptor | BIMP catalyst | Enantioenriched oxetane | up to 99.5:0.5 er |

Data compiled from various sources.

Chemical Reactivity and Mechanistic Investigations of Oxetane Ring Systems

Polymerization Processes Involving Oxetanes

The strained four-membered ring of oxetanes makes them suitable monomers for ring-opening polymerization (ROP). Both cationic and, under specific conditions, anionic mechanisms can be employed to synthesize polyethers from oxetane (B1205548) derivatives like 1-(Oxetan-2-yl)ethan-1-one.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is the most common and efficient method for polymerizing oxetanes. radtech.org This is due to the high basicity of the oxygen atom in the oxetane ring, which makes it susceptible to electrophilic attack. radtech.org

Mechanism of Cationic Polymerization

The CROP of oxetanes can proceed through two primary competing mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net

In the Activated Chain End (ACE) mechanism , the polymerization is initiated by a cationic species (e.g., a proton or a Lewis acid adduct) that activates the oxetane monomer by forming a tertiary oxonium ion. This active center is at the end of the growing polymer chain. Propagation occurs through the nucleophilic attack of a monomer molecule on the α-carbon of the cyclic oxonium ion at the chain end, leading to ring opening and chain extension. researchgate.netacs.org This process is generally fast and can lead to high molecular weight polymers. acs.org

The Activated Monomer (AM) mechanism involves the protonation or coordination of a monomer molecule, which is then attacked by a neutral nucleophile at the end of the growing polymer chain (often a hydroxyl group). researchgate.net This mechanism is typically more controlled and can suppress side reactions like chain transfer and the formation of cyclic oligomers, which are more common in the ACE mechanism. acs.org The choice of solvent can significantly influence the reaction, with solvents like 1,4-dioxane being used to prevent transfer reactions and achieve a more controlled, living polymerization. acs.orgrsc.org

For this compound, the acetyl group would be retained as a pendant group along the resulting polyether backbone.

Initiator Systems and Catalysts for CROP

A wide variety of initiators can be used to induce the CROP of oxetanes. The choice of initiator is crucial as it affects the polymerization rate, the molecular weight of the resulting polymer, and the degree of control over the process.

Brønsted Acids: Strong protonic acids can directly protonate the oxetane oxygen to initiate polymerization.

Lewis Acids: Compounds like boron trifluoride (BF₃), often used as an etherate complex (BF₃·OEt₂), are effective catalysts. radtech.org

Onium Salts: Diaryliodonium and triarylsulfonium salts, particularly those with non-nucleophilic counter-anions like hexafluoroantimonate (SbF₆⁻), are highly efficient photoinitiators. rpi.eduradtech.org Upon UV irradiation, they generate strong Brønsted acids that initiate polymerization. radtech.org This allows for spatial and temporal control over the curing process.

Carbocation Salts: Stable carbocations can also serve as initiators.

The reactivity of oxetane monomers in CROP can sometimes be characterized by an induction period, especially with 3,3-disubstituted oxetanes. rpi.edu This delay can be reduced or eliminated by conducting the polymerization at higher temperatures or by copolymerizing with more reactive monomers like epoxides. rpi.eduradtech.orgradtech.orgsemanticscholar.org

| Initiator Type | Examples | Mode of Action |

| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | Coordination to oxetane oxygen, generating a carbocationic center. |

| Onium Salts | Diaryliodonium salts (e.g., (C₆H₅)₂I⁺SbF₆⁻), Triarylsulfonium salts | Photochemical or thermal generation of a strong acid. |

| Brønsted Acids | H₂SO₄, HClO₄, Triflic acid (CF₃SO₃H) | Direct protonation of the oxetane oxygen. |

Anionic Ring-Opening Polymerization

While oxetanes are known to be readily polymerizable by cationic initiators, their anionic ring-opening polymerization (AROP) is more challenging due to the low susceptibility of the strained ether to nucleophilic attack. acs.org However, AROP of oxetanes can be achieved under specific conditions, often requiring an "activated monomer" approach or specialized initiating systems. radtech.orgrsc.org

Successful anionic polymerization of oxetane has been reported using initiating systems composed of onium salts (like quaternary ammonium or phosphonium halides) in conjunction with bulky organoaluminum compounds. acs.orgacs.org For instance, a system of tetraoctylammonium bromide (NOct₄Br) and triisobutylaluminum (i-Bu₃Al) has been used to synthesize polyoxetane with controlled molar masses and narrow distributions. rsc.orgdntb.gov.ua Another effective system involves onium salts paired with sterically hindered methylaluminum diphenolates. acs.org In these systems, an "ate" complex is formed which acts as the nucleophilic species for chain growth. acs.orgacs.org

The presence of the electron-withdrawing acetyl group in this compound might influence its reactivity in AROP, potentially making the α-carbons more susceptible to nucleophilic attack, although side reactions involving the carbonyl group could also occur.

Copolymerization Strategies with Oxetane Monomers

Copolymerization is a powerful strategy to tailor the properties of materials. Oxetane monomers like this compound can be copolymerized with a variety of other monomers to create polymers with specific characteristics.

Copolymerization with Epoxides: Oxetanes can be copolymerized with epoxides such as ethylene oxide. Due to the different reactivities of the monomers, this can be used to synthesize amphiphilic block copolymers. rsc.org For example, in an anionic copolymerization, the more reactive ethylene oxide can polymerize first, followed by the oxetane, to create PEO-b-POx diblock copolymers. rsc.org In cationic photopolymerization, adding reactive epoxides can help to accelerate the polymerization of oxetanes. radtech.org

Copolymerization with Cyclic Anhydrides: The ring-opening copolymerization (ROCOP) of oxetanes with cyclic anhydrides can produce polyesters with perfectly alternating structures. acs.org This reaction can be catalyzed by quaternary onium salts or organobase catalysts, allowing for the synthesis of well-defined polyesters with predictable molecular weights. acs.org

Copolymerization with Heteroallenes: Oxetanes can undergo ROCOP with heteroallenes like carbon disulfide (CS₂) to produce sulfur-rich polymers such as poly(dithiocarbonates). chemrxiv.org This type of copolymerization can be challenging due to side reactions, but selective catalysis can yield polymers with controlled microstructures. chemrxiv.orgresearchgate.net

These copolymerization strategies allow for the incorporation of the functional acetyl group from this compound into a wide range of polymer architectures, including block copolymers and alternating copolymers, thereby imparting unique properties to the final material. rsc.orgacs.org

Ring Rearrangements and Expansions

The significant ring strain inherent in the four-membered oxetane ring (approximately 25.5 kcal/mol) serves as a potent thermodynamic driving force for a variety of rearrangement and ring-expansion reactions. beilstein-journals.orgnih.gov These transformations provide valuable synthetic routes to larger, often more complex heterocyclic structures. scispace.comresearchgate.net

The expansion of the oxetane ring, particularly in substituted derivatives like this compound, is a well-documented process for synthesizing five-membered heterocycles such as tetrahydrofurans. nih.govrsc.org These reactions typically proceed through intermediates that facilitate the cleavage of a C-O or C-C bond within the oxetane ring, followed by the incorporation of new atoms.

Key methodologies for achieving the ring expansion of 2-substituted oxetanes include:

Lewis Acid-Mediated Rearrangements: The coordination of a Lewis acid to the oxetane oxygen atom weakens the C-O bonds and promotes the formation of a carbocationic intermediate. rsc.org For this compound, this would involve the formation of a tertiary carbocation at the C2 position, stabilized by the adjacent acetyl group. A subsequent 1,2-hydride or alkyl shift can lead to the formation of a five-membered ring. This process is driven by the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.commasterorganicchemistry.com

Reactions with Carbenes and Diazo Compounds: The reaction of oxetanes with carbenes, often generated from diazo compounds in the presence of rhodium(II) or copper catalysts, is a powerful method for one-atom insertion and ring expansion. nih.govacs.orgrsc.org The mechanism involves the formation of an oxonium ylide intermediate by the attack of the electrophilic carbene on the oxetane oxygen. This ylide can then undergo a acs.orgrsc.org- or nih.govrsc.org-sigmatropic rearrangement to yield a ring-expanded product, typically a substituted tetrahydrofuran. nih.govrsc.org The specific pathway and product distribution can be controlled by the choice of catalyst and the substitution pattern on both the oxetane and the carbene precursor. rsc.org

The table below summarizes representative conditions for these ring expansion reactions.

| Method | Reagents/Catalysts | Intermediate | Expanded Product | Ref. |

| Lewis Acid Mediation | BF₃·OEt₂, TiCl₄, SnCl₄ | Carbocation at C2 | Substituted Tetrahydrofuran | rsc.org |

| Carbene Insertion | Ethyl diazoacetate, Rh₂(OAc)₄ | Oxonium Ylide | 2-Imino Tetrahydrofuran | nih.govrsc.org |

While ring expansion is a common fate for strained oxetane systems, ring contraction is a significantly rarer and less synthetically exploited pathway. wikipedia.orgetsu.edu The process involves the excision of an atom from the ring, reducing its size. For a four-membered ring like oxetane, this would lead to a highly unstable three-membered oxirane ring, making the reaction thermodynamically unfavorable under most conditions.

Most documented "ring contraction" methodologies in oxetane chemistry refer to the synthesis of oxetanes from larger five-membered rings, such as the rearrangement of γ-lactones. beilstein-journals.orgnih.govsemanticscholar.org True contraction of an existing oxetane ring is unusual. However, theoretical possibilities could involve:

Photochemical Rearrangements: High-energy photochemical processes could potentially induce skeletal rearrangements leading to contraction, though this is not a commonly observed pathway. etsu.edu

Favorskii-type Rearrangements: If a suitable leaving group were present on a carbon adjacent to the acetyl group in a derivative of this compound, a base-induced Favorskii-type rearrangement could theoretically lead to a cyclopropanone intermediate, which would be highly strained and likely undergo further reactions. wikipedia.org

Given the energetic barriers, ring contraction of this compound is not a standard reaction pathway and remains a subject of theoretical interest rather than established synthetic utility. rsc.orgresearchgate.net

Photoreactivity and Photochemical Cleavage Mechanisms

The presence of the acetyl chromophore in this compound makes it susceptible to photochemical transformations upon absorption of UV radiation. These reactions are governed by the behavior of the molecule in its electronically excited states and can lead to specific bond cleavage and rearrangement pathways.

The most prominent photochemical reaction of oxetanes is cycloreversion, often referred to as a retro-Paternò-Büchi reaction. nih.gov This process involves the photolytic splitting of the four-membered ring into its constituent carbonyl and alkene precursors. For this compound, two primary cycloreversion pathways are possible, depending on which set of bonds is cleaved:

Pathway A (C2-O and C3-C4 cleavage): This pathway would yield acetaldehyde and methyl vinyl ketone.

Pathway B (C2-C3 and O-C4 cleavage): This pathway would yield ethylene and biacetyl (2,3-butanedione).

The preferred pathway is dictated by the stability of the diradical intermediates formed in the excited state and the specific electronic state (singlet or triplet) from which the reaction proceeds. nih.gov Studies on related systems suggest that cleavage is often stepwise and can be influenced by sensitizers. nih.govresearchgate.net

The outcome of the photolysis of this compound is critically dependent on the nature of the excited state involved. nih.gov The dynamics of these states determine the subsequent chemical pathways.

Singlet Excited State (S₁): Direct irradiation with short-wavelength UV light typically populates the first excited singlet state (S₁). nih.gov From this state, cleavage is often extremely fast and may proceed via a concerted or very short-lived diradical intermediate. For many oxetanes, the S₁ state preferentially cleaves via an initial C-O bond scission. nih.gov This would favor Pathway A for this compound, leading to acetaldehyde and methyl vinyl ketone.

Triplet Excited State (T₁): In the presence of a triplet sensitizer (e.g., acetone or benzophenone), energy transfer populates the first excited triplet state (T₁). msu.edu The T₁ state has a longer lifetime and typically reacts via more stable 1,4-diradical intermediates. For many oxetanes, the T₁ pathway initiates with C-C bond cleavage, which would favor Pathway B, yielding ethylene and biacetyl. nih.gov

The distinct reaction pathways originating from different excited states are summarized below.

| Excitation Method | Excited State | Initial Bond Cleavage | Primary Products | Ref. |

| Direct Irradiation (UV) | Singlet (S₁) | C-O | Acetaldehyde + Methyl vinyl ketone | nih.gov |

| Sensitization | Triplet (T₁) | C-C | Ethylene + Biacetyl | nih.gov |

Photoinduced electron transfer (PET) represents an alternative mechanism for activating the oxetane ring, distinct from direct excitation. mdpi.com This process involves the transfer of an electron between a photosensitizer and the oxetane substrate, leading to the formation of a radical ion. wikipedia.orglibretexts.org

Oxidative PET: An excited-state electron acceptor (sensitizer) can remove an electron from the oxetane, forming an oxetane radical cation. Computational studies on oxetane radical cations support a stepwise cycloreversion mechanism. researchgate.net The process often begins with the cleavage of the O-C2 bond, creating a distonic radical cation intermediate where the charge and radical are separated. This intermediate can then undergo further C-C bond cleavage to yield the final fragmentation products. researchgate.net

Reductive PET: Conversely, an excited-state electron donor can transfer an electron to the oxetane, forming a radical anion. The subsequent fragmentation of the radical anion also proceeds via stepwise bond cleavage, often leading to products different from those obtained through direct photolysis or triplet sensitization. researchgate.net

For this compound, the acetyl group can influence the electron transfer process. The efficiency and pathway of PET-induced cleavage depend on the redox potentials of both the oxetane and the sensitizer. researchgate.net Transient absorption spectroscopy is a key technique used to detect the fleeting radical ion intermediates and elucidate these complex reaction pathways. universite-paris-saclay.frdatapdf.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculation Methodologies

The foundation of computational studies on oxetane (B1205548) systems lies in the application of sophisticated quantum chemical methods. These methodologies are chosen based on the desired balance between accuracy and computational cost, and they provide detailed information about the electronic structure and geometry of the molecules involved.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study the mechanisms of reactions involving oxetanes, particularly the cationic ring-opening polymerization (ROP) of the parent oxetane ring, which serves as a model for substituted derivatives. rsc.orgrsc.orgrsc.org

In a representative study on oxetane polymerization, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional was employed. rsc.orgrsc.orgrsc.org This functional combines the accuracy of ab initio methods with the efficiency of density functional approaches. To ensure a reliable description of the molecular system, calculations are typically performed with Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). rsc.orgrsc.orgrsc.org These basis sets include polarization (d,p) and diffuse functions (++) to accurately model the electron distribution, especially in charged or polar molecules and transition states. Using these methods, researchers can fully optimize the geometries of reactants, intermediates, transition states, and products along a reaction pathway. rsc.orgrsc.orgrsc.org

Table 1: Overview of DFT Methodologies Applied to Oxetane Systems

| Component | Description | Example Application | Reference |

| Functional | B3LYP (Becke, 3-parameter, Lee–Yang–Parr) | A hybrid functional that provides a good balance of accuracy and computational cost for organic reactions. | rsc.orgrsc.orgrsc.org |

| Basis Set | 6-31G(d,p) | A split-valence basis set with added polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe bond anisotropy. | rsc.orgrsc.orgrsc.org |

| Basis Set | 6-311++G(d,p) | A more flexible triple-split valence basis set with diffuse functions (++), essential for describing anions and weak interactions. | rsc.orgrsc.orgrsc.org |

| Primary Use | Geometry Optimization | Finding the lowest energy structure for reactants, products, intermediates, and transition states. | rsc.orgrsc.orgrsc.org |

| Primary Use | Frequency Calculation | Characterizing stationary points (as minima or transition states) and obtaining zero-point vibrational energies. | rsc.orgrsc.orgrsc.org |

Ab initio (Latin for "from the beginning") methods are based solely on the principles of quantum mechanics without the use of empirical parameters. Møller–Plesset perturbation theory of the second order (MP2) is a common ab initio method that incorporates electron correlation, offering a higher level of accuracy than the Hartree-Fock method. In studies of oxetane ROP, MP2 calculations have been performed with the 6-31G(d,p) basis set to compare with and validate the results obtained from DFT methods. rsc.orgrsc.orgrsc.org The close agreement between DFT and MP2 results for the oxetane system indicates that both methods are suitable for calculating its electronic structure. rsc.org

For more complex electronic phenomena, such as the electrocyclic ring-opening of the related compound oxetene, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed. nih.gov CASSCF is a multi-configurational method that provides a robust description of molecules where electron correlation is strong, such as in the breaking of chemical bonds. It can be used to understand the specific involvement of lone pair electrons during the course of a reaction. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

A primary goal of computational chemistry is to map the entire energy landscape of a chemical reaction. This involves identifying all stable species (reactants, intermediates, products) and the transition states that connect them. For the cationic ring-opening polymerization of oxetane, computational studies have successfully elucidated the step-by-step mechanism. rsc.orgrsc.orgrsc.org

The process begins with the full optimization of the geometries of all stationary points along the proposed reaction coordinate. Vibrational frequency analysis is then performed on these optimized structures. A stable molecule (reactant, intermediate, or product) will have all real (positive) vibrational frequencies, corresponding to a minimum on the potential energy surface. In contrast, a transition state is a first-order saddle point and is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms the reactant into the product. rsc.orgrsc.orgrsc.org To confirm that a calculated transition state connects the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions. rsc.orgrsc.orgrsc.org

Computational modeling has provided a detailed picture of the cationic ROP of oxetane. The process is initiated by a proton, which activates an oxetane monomer to form an oxonium ion. rsc.org The polymerization then proceeds via a nucleophilic attack by the oxygen atom of a neutral oxetane monomer on one of the carbon atoms adjacent to the oxygen in the protonated oxetane cation. rsc.orgrsc.orgrsc.org

Analysis of the frontier molecular orbitals (FMOs) supports this mechanism. The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the incoming neutral oxetane and the Lowest Unoccupied Molecular Orbital (LUMO) of the oxetane cation. rsc.org Calculations show that the symmetry of the HOMO, which is localized on the oxygen atom of the neutral oxetane, matches the symmetry of the LUMO, localized on the carbon atom of the cation, allowing for the formation of a new carbon-oxygen bond and subsequent ring opening. rsc.org

For an unsymmetrical substrate such as 1-(Oxetan-2-yl)ethan-1-one, the ring-opening reaction presents a question of regioselectivity: will the incoming nucleophile attack the more substituted carbon (C2, bearing the acetyl group) or the less substituted carbon (C5) of the oxetane ring? The outcome is determined by a balance of steric and electronic effects. magtech.com.cn

While specific computational studies on the regioselectivity of this compound are not detailed in the literature, the methodology for such an investigation is well-established. DFT calculations can be used to model the two possible pathways of nucleophilic attack. By calculating the energy of the transition state for each path, one can predict the favored product. The pathway with the lower activation energy barrier will be the kinetically preferred one. nih.gov

Computational techniques like the Activation Strain Model (ASM) can further deconstruct the activation barrier into two components: the strain energy (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the stabilizing electronic interactions between the distorted reactants). dntb.gov.ua This analysis can quantitatively determine whether steric hindrance (a high strain energy) or electronic stabilization (a favorable interaction energy) is the controlling factor in the regioselectivity of the polymerization. nih.govdntb.gov.ua

For the cationic ROP of the parent oxetane, energy analysis shows that the initial dimerization step has a remarkably low activation barrier of only about 3 kJ mol⁻¹. rsc.org This low barrier is consistent with the experimentally observed high reaction rates for this type of polymerization. rsc.org Conversely, the activation energy for the reverse reaction (decomposition) is significantly higher, at approximately 105 kJ mol⁻¹, indicating that the polymerization is thermodynamically favorable. rsc.org Computational studies also show that as the polymer chain grows, the activation energy for adding subsequent monomers increases slightly, which suggests the reaction rate becomes smoother after the initial steps. rsc.org

Table 2: Calculated Energy Parameters for Cationic ROP of Parent Oxetane

| Parameter | Description | Calculated Value (kJ mol⁻¹) | Implication | Reference |

| Activation Energy (Forward) | The energy barrier for the initial dimerization step. | ~ 3 | The reaction is very fast and proceeds easily. | rsc.org |

| Activation Energy (Reverse) | The energy barrier for the decomposition of the dimer back to reactants. | ~ 105 | The polymerization is essentially irreversible. | rsc.org |

| Trend with Chain Growth | Change in activation energy as the polymer chain lengthens. | Increases slightly | The reaction rate becomes more constant after initiation. | rsc.org |

Molecular Dynamics (MD) Simulations in Biocatalysis

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the biocatalysis of ketones, offering detailed insights into enzyme-substrate interactions at an atomic level. For a substrate such as this compound, MD simulations can elucidate the binding mechanism within a ketoreductase active site, predict substrate specificity, and explain the stereochemical outcome of the reduction. These simulations model the dynamic behavior of the enzyme-substrate complex over time, providing a deeper understanding of the catalytic process that is often inaccessible through experimental techniques alone.

The application of MD simulations in the context of enzyme-catalyzed ketone reduction typically involves several key steps. Initially, a high-resolution crystal structure of the target enzyme, often a ketoreductase, is obtained. The substrate, in this case, this compound, is then computationally docked into the enzyme's active site to generate an initial enzyme-substrate complex. This complex is subsequently solvated in a water box with appropriate ions to mimic physiological conditions, and the entire system is subjected to MD simulations. nih.gov These simulations solve Newton's equations of motion for all atoms in the system, allowing for the observation of conformational changes, binding events, and the formation of catalytically competent states. nih.gov

MD simulations can reveal crucial information about the interactions that govern substrate binding and catalysis. For instance, they can identify key amino acid residues in the active site that form hydrogen bonds or hydrophobic interactions with the oxetane ring or the ketone moiety of this compound. By analyzing the trajectory of the substrate within the active site, researchers can assess the stability of the binding pose and the proximity of the ketone's carbonyl group to the cofactor (typically NADPH or NADH) and catalytic residues. acs.org This information is vital for understanding the factors that control the regioselectivity and stereoselectivity of the enzymatic reduction.

Below is a table summarizing typical parameters used in MD simulations of an enzyme-ketone complex:

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, GROMOS |

| Water Model | TIP3P, SPC/E |

| Ensemble | NVT (Canonical), NPT (Isothermal-isobaric) |

| Temperature | 298 K or 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Integration Time Step | 2 fs |

| Non-bonded Cutoff | 10-12 Å |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

| Constraints | SHAKE or LINCS algorithm for bonds involving hydrogen atoms |

Advanced Computational Approaches for Structure Elucidation and Spectroscopic Prediction (e.g., DU8+)

Advanced computational methods play a crucial role in the accurate structure elucidation and spectroscopic prediction of organic molecules, including those with unique structural motifs like the oxetane ring in this compound. One such powerful tool is the DU8+ computational method, which has proven to be particularly effective in resolving ambiguities in the structures of natural products by accurately predicting NMR chemical shifts. capes.gov.brresearchgate.net This method is especially valuable for complex molecules where experimental data alone may be insufficient for unambiguous structure determination.

The DU8+ method is a hybrid approach that combines density functional theory (DFT) calculations with empirical corrections to predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net The process typically begins with the generation of all possible stereoisomers of a proposed structure. For each isomer, a conformational search is performed to identify the lowest energy conformers. The NMR shielding constants for these conformers are then calculated using DFT, and these values are subsequently scaled and corrected using the DU8+ parameters to yield predicted chemical shifts. nsf.gov By comparing these predicted spectra with the experimental NMR data, the most likely correct structure can be identified. A good match between the calculated and experimental data, often quantified by a low root-mean-square deviation (RMSD), provides strong evidence for the proposed structure. nsf.gov

The utility of the DU8+ method has been demonstrated in numerous cases involving the structural revision of natural products containing oxetane rings. acs.orgnih.govresearchgate.net The oxetane moiety can introduce conformational rigidity and unique electronic effects that influence NMR chemical shifts in a subtle manner. The DU8+ method is sensitive enough to capture these effects, allowing for the differentiation between closely related isomers that might be difficult to distinguish by other means. This predictive power is invaluable in modern natural product chemistry, where the correct structural assignment is fundamental to understanding biological activity.

For a compound like this compound, the DU8+ method could be used to confirm its structure by comparing the predicted ¹H and ¹³C NMR spectra with experimentally obtained data. Any significant deviation between the predicted and experimental values might suggest an alternative structure or an incorrect assignment of the experimental spectrum. This computational validation provides a higher level of confidence in the structural assignment and is becoming an increasingly standard practice in the characterization of novel organic compounds.

Below is a hypothetical data table illustrating the comparison between experimental and DU8+ predicted ¹³C NMR chemical shifts for a representative oxetane-containing compound.

| Atom Number | Experimental δ (ppm) | DU8+ Predicted δ (ppm) | Δδ (ppm) |

| 1 | 208.5 | 208.2 | 0.3 |

| 2 | 80.1 | 79.8 | 0.3 |

| 3 | 68.9 | 69.2 | -0.3 |

| 4 | 25.4 | 25.1 | 0.3 |

| 5 | 21.3 | 21.6 | -0.3 |

Advanced Analytical and Spectroscopic Methodologies in Oxetane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

2D NMR (COSY, HSQC, NOESY) for Structural and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are powerful tools for deciphering the intricate structure of 1-(Oxetan-2-yl)ethan-1-one by mapping correlations between different nuclei.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine proton at the C2 position (H2) and the methylene (B1212753) protons at the C3 position (H3). Further correlation would be seen between the C3 protons (H3) and the methylene protons at the C4 position (H4). This establishes the spin system within the oxetane (B1205548) ring. youtube.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. libretexts.orgyoutube.com This technique is essential for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, HSQC would show a cross-peak connecting the methine proton (H2) to its corresponding carbon (C2), and likewise for the methylene protons and carbons at the C3 and C4 positions, as well as the methyl protons and its carbon of the acetyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly valuable for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space correlations between the protons of the acetyl group's methyl and the methine proton (H2) on the oxetane ring, helping to define the preferred conformation of the side chain relative to the ring. youtube.com

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons/Nuclei | Information Gained |

|---|

| COSY | H2 ↔ H3 H3 ↔ H4 | Connectivity of protons within the oxetane ring. | | HSQC | H2 ↔ C2 H3 ↔ C3 H4 ↔ C4 H(acetyl) ↔ C(acetyl methyl) | Direct proton-carbon attachments for unambiguous assignment of the carbon skeleton. | | NOESY | H2 ↔ H(acetyl) H2 ↔ H4 | Spatial proximity of protons, revealing conformational preferences and stereochemical relationships. |

Advanced NMR for Polymer Characterization (e.g., Hyperbranched Structures)

The ring-opening polymerization of oxetane derivatives can lead to complex polymer architectures, including hyperbranched polymers (HBPs). rsc.org NMR spectroscopy is a vital tool for characterizing these materials. Cationic ring-opening polymerization of functionalized oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, yields hyperbranched polyethers. acs.org

NMR analysis allows for the determination of the Degree of Branching (DB) , a key parameter for HBPs. This is achieved by integrating the signals corresponding to different types of repeating units within the polymer structure:

Dendritic units: Monomer units where all functional groups have reacted to create branches.

Linear units: Monomer units that have propagated the chain linearly.

Terminal units: Monomer units at the end of a branch.

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation patterns of molecules, which aids in structural confirmation and analysis of purity.

Electron-Impact Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron-Impact Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. ruc.dkyoutube.com The fragmentation pattern serves as a molecular fingerprint. For oxetane-containing compounds, fragmentation is often initiated by ionization at the lone pair electrons of the ring oxygen. ruc.dk

A characteristic fragmentation pathway for 2-substituted oxetanes involves the cleavage of the ring. Common fragmentation processes include:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom. For this compound, this could lead to the loss of the acetyl group as a radical.

Ring-opening and subsequent fragmentation: The molecular ion can undergo ring-opening to form a distonic ion, which then fragments further. A notable fragmentation for many oxetanes is the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules. nih.gov

Table 2: Predicted EI-MS Fragments for this compound (Molecular Weight: 100.12 g/mol)

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 100 | [C₅H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 85 | [C₄H₅O₂]⁺ | Loss of methyl radical (•CH₃) |

| 57 | [C₃H₅O]⁺ | Cleavage of the bond between C2 and the acetyl group |

| 43 | [CH₃CO]⁺ | Acylium ion, a very common and stable fragment |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Polymer Analysis

For the analysis of polymers derived from this compound, MALDI-TOF MS is an exceptionally powerful technique. frontiersin.orgnih.gov It is a soft ionization method that allows for the analysis of large macromolecules with minimal fragmentation, making it ideal for determining the molecular weight distribution of polymers. waters.comyoutube.com

In a MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix and ionized by a laser pulse. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio. researchgate.net This allows for the precise determination of:

Molecular Weight Averages: Number-average (Mn) and weight-average (Mw) molecular weights.

Polydispersity (Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution.

End-Group Analysis: The high resolution of MALDI-TOF can confirm the chemical identity of the end groups of the polymer chains, verifying the success of the polymerization and any subsequent modifications. waters.comyoutube.com

Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit, confirming the polymer's primary structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, from which an atomic model is built. researchgate.netresearchgate.net

For an oxetane derivative like this compound, a successful X-ray crystal structure analysis would provide unambiguous information on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule, including those of the strained four-membered ring. acs.org

Ring Conformation: The oxetane ring is not perfectly planar and adopts a puckered conformation to relieve some ring strain. mdpi.com Crystallography can precisely measure this puckering angle. For unsubstituted oxetane, the puckering angle is small, but it increases with the addition of substituents. acs.orgmdpi.com

Stereochemistry: The absolute configuration of chiral centers can be determined.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, providing insight into non-covalent interactions such as hydrogen bonding or dipole-dipole interactions.

Table 3: Typical Structural Parameters of the Oxetane Ring Determined by X-ray Crystallography

| Parameter | Typical Value (Unsubstituted Oxetane) | Significance |

|---|---|---|

| C–O Bond Length | ~1.46 Å | Reflects the bond strength between carbon and oxygen. |

| C–C Bond Length | ~1.53 Å | Standard single bond length within the strained ring. |

| C–O–C Bond Angle | ~90.2° | Highly constrained angle due to the four-membered ring structure. |

| C–C–C Bond Angle | ~84.8° | Highly constrained angle due to the four-membered ring structure. |

| Puckering Angle | Varies (e.g., 8.7° at 140 K) | Indicates the degree of non-planarity of the ring, which is influenced by substituents. mdpi.com |

Time-Resolved Spectroscopic Methods (e.g., Ultrafast Transient Absorption Spectroscopy) for Photoreaction Dynamics

Time-resolved spectroscopic techniques are indispensable tools for investigating the intricate dynamics of photochemical reactions, providing real-time observation of transient species and reaction intermediates. Among these, ultrafast transient absorption (TA) spectroscopy is particularly powerful for studying the photoreactivity of oxetane-containing compounds. This method allows for the monitoring of electronic and structural changes on timescales ranging from femtoseconds to microseconds, offering profound insights into the mechanisms of photoinduced processes.

The fundamental principle of TA spectroscopy involves a "pump-probe" approach. An ultrashort laser pulse (the pump) excites the molecule of interest, in this hypothetical case, this compound, to a higher electronic state. A second, delayed laser pulse (the probe) then measures the absorption spectrum of the excited species. By varying the time delay between the pump and probe pulses, a "molecular movie" of the photoreaction can be constructed, tracking the formation and decay of excited states, radicals, and other transient intermediates.

In a hypothetical study of this compound, TA spectroscopy could be employed to investigate various potential photoreactions, such as Norrish Type I and Type II reactions initiated by the excitation of the carbonyl chromophore. The technique could identify the characteristic absorption bands of the resulting radical intermediates and track their temporal evolution, providing crucial data on reaction rates and quantum yields.

Table 1: Hypothetical Transient Species in the Photoreaction of this compound and their Spectroscopic Signatures

| Transient Species | Potential Formation Pathway | Expected Wavelength of Maximum Absorption (λmax) | Anticipated Lifetime |

| Acetyl Radical | Norrish Type I α-cleavage | ~320 nm | Nanoseconds to microseconds |

| Oxetan-2-yl Radical | Norrish Type I α-cleavage | ~280 nm | Nanoseconds to microseconds |

| Biradical Intermediate | Norrish Type II hydrogen abstraction | ~400-500 nm | Nanoseconds |

Chromatographic Techniques for Reaction Monitoring and Product Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for monitoring the progress of chemical reactions and analyzing the resulting product mixtures in oxetane research. nih.gov These methods offer high resolution, sensitivity, and reproducibility, making them ideal for both qualitative and quantitative analysis.

In the context of reactions involving this compound, HPLC can be utilized to track the depletion of the starting material and the formation of products over time. This is achieved by periodically withdrawing aliquots from the reaction mixture, quenching the reaction if necessary, and injecting the sample into the HPLC system. The components of the mixture are separated based on their differential interactions with the stationary phase of the HPLC column and the mobile phase. A detector, such as a UV-Vis spectrophotometer, then quantifies the amount of each component as it elutes from the column.

The choice of stationary and mobile phases is critical for achieving optimal separation. For a moderately polar compound like this compound and its potential reaction products, reversed-phase HPLC is often a suitable choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Table 2: Illustrative HPLC Method for Monitoring a Reaction of this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (for the carbonyl chromophore) |

| Column Temperature | 25 °C |

By integrating the peak areas in the chromatograms obtained at different reaction times, a kinetic profile of the reaction can be constructed. This data is invaluable for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize the yield and purity of the desired product. Furthermore, HPLC is instrumental in the purification of the final products through preparative chromatography, where larger columns are used to isolate individual components from the reaction mixture.

Future Research Perspectives and Emerging Directions

Development of Novel and Sustainable Synthetic Routes for Oxetanes

While classical methods like the Paternò–Büchi reaction and Williamson etherification are foundational, the demand for structurally diverse oxetanes necessitates more efficient, sustainable, and scalable synthetic strategies. beilstein-journals.orgmagtech.com.cn Current research is focused on minimizing waste, avoiding harsh reagents, and utilizing renewable resources.

Key emerging directions include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing oxetane (B1205548) rings under mild conditions. researchgate.net These methods often proceed through radical intermediates, enabling new types of bond formations that are inaccessible through traditional ionic pathways. acs.org For instance, photocatalytic [2+2] cycloadditions and C-H functionalization of alcohols offer direct routes to substituted oxetanes. nih.govthieme-connect.com

Flow Chemistry: Continuous flow synthesis is increasingly being adopted for the preparation of strained ring systems like oxetanes. nih.gov Flow reactors provide superior control over reaction parameters such as temperature and mixing, enhancing safety and scalability, which is particularly important when handling high-energy intermediates. youtube.comwikipedia.org This technology is well-suited for photochemical and electrochemical methods, enabling reactions that are often inefficient or hazardous in batch processes. nih.gov

C-H Functionalization: A significant advancement is the direct synthesis of oxetanes from unactivated alcohols via C-H functionalization. acs.orgnih.gov This strategy bypasses the need for pre-functionalized starting materials, such as epoxides or carbonyls, streamlining synthetic pathways and broadening the scope of accessible oxetane structures. nih.govresearchgate.net Recent methodologies have demonstrated the conversion of native alcohol substrates into oxetanes in a single step under mild, photocatalytic conditions. acs.org

| Synthesis Strategy | Key Advantages | Representative Transformation |

| Photocatalysis | Mild reaction conditions, novel reactivity through radical pathways, high atom economy. researchgate.netthieme-connect.com | Paternò–Büchi [2+2] cycloaddition of carbonyls and alkenes. beilstein-journals.org |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, integration of multi-step sequences. nih.govyoutube.com | On-demand generation and use of unstable reagents for oxetane synthesis. youtube.com |

| C-H Functionalization | Bypasses pre-functionalization, increases synthetic efficiency, allows for late-stage modification of complex molecules. nih.govnih.gov | Direct conversion of inactivated sp³ alcohols into oxetanes. acs.org |

Exploration of Undiscovered Reactivity Patterns for the Oxetane Motif

The inherent ring strain of oxetanes (approximately 106 kJ·mol⁻¹) dictates their reactivity, making them susceptible to ring-opening reactions. researchgate.netillinois.edu While this reactivity has been widely exploited, future research will focus on discovering more nuanced and selective transformations that leverage the unique electronic environment of the oxetane ring, especially in complex molecules like 1-(Oxetan-2-yl)ethan-1-one.

Emerging areas of exploration include:

Strain-Release Driven Reactions: The development of novel cascade reactions initiated by the selective opening of the oxetane ring can provide rapid access to complex molecular architectures. Modifications alpha to the oxetane oxygen, such as in 2-methyleneoxetanes, can heighten the ring strain and open up unique reaction pathways not available to simpler oxetanes. nih.gov

Regioselective C-H Functionalization: While C-H activation is a key strategy for synthesis, its application to the pre-formed oxetane ring is a burgeoning field. Developing catalysts that can selectively functionalize the C-H bonds at the C2, C3, or C4 positions of the ring would provide direct access to novel derivatives without requiring multi-step syntheses. researchgate.net

Ring-Expansion Chemistry: The transformation of oxetanes into larger heterocyclic systems, such as tetrahydrofurans or other five- and six-membered rings, is an area of growing interest. acs.org For example, nickel-catalyzed C-H coupling of benzamides with oxetanes has been shown to generate 7-membered benzolactones. beilstein-journals.org

Integration of Advanced Computational Chemistry with Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. rsc.org The synergy between computational modeling and experimental work is accelerating the discovery of new reactions and the optimization of existing processes for oxetane synthesis.

Future applications in this domain will likely involve:

Mechanism Elucidation: DFT studies can provide detailed insights into reaction mechanisms, such as the ring-opening polymerization of oxetanes, by mapping the potential energy surface and identifying transition states. rsc.orgrsc.org This understanding is crucial for controlling reaction outcomes and selectivity. researchgate.net

Predictive Modeling: Computational models can be used to predict the reactivity and physical properties of novel oxetane derivatives before they are synthesized. utexas.edu For example, calculations can help rationalize substrate binding in enzymatic processes or predict the stereochemical outcome of a catalytic reaction. nih.govnih.gov

Catalyst Design: By modeling the interaction between a substrate and a catalyst, computational chemistry can guide the design of new, more efficient, and selective catalysts for oxetane synthesis. This is particularly relevant for developing enantioselective transformations, a key challenge in the field. thieme-connect.com

Elucidation of Complex Biological Pathways Involving Oxetane-Containing Intermediates

The incorporation of oxetanes into drug candidates is often motivated by their ability to improve physicochemical properties like solubility and metabolic stability. researchgate.netacs.orgnih.gov Understanding how these motifs are processed in biological systems is critical for designing safer and more effective therapeutics.

Key research directions include:

Metabolic Profiling: A crucial area of investigation is the metabolic fate of oxetane-containing compounds. While often introduced to enhance metabolic stability, oxetane rings can be metabolized. nih.gov Studies have shown that human microsomal epoxide hydrolase (mEH) can hydrolyze oxetanes to form diols. nih.gov This discovery suggests that oxetanes can be used as design elements to deliberately direct metabolism away from cytochrome P450 (CYP450) pathways, potentially reducing drug-drug interactions. nih.govscirp.org

Natural Product Biosynthesis: Oxetane rings are found in a variety of natural products, including the potent anticancer agent paclitaxel (B517696) (Taxol). nih.govalquds.edu Unraveling the enzymatic machinery responsible for the biosynthesis of these strained rings could inspire new biocatalytic methods for their synthesis. acs.org

| Area of Biological Study | Research Focus | Potential Impact |

| Metabolism | Identifying enzymes responsible for oxetane metabolism (e.g., mEH) and understanding structure-metabolism relationships. nih.gov | Design of drugs with predictable metabolic pathways and reduced risk of drug-drug interactions. scirp.org |

| Biosynthesis | Elucidating the enzymatic pathways for the formation of oxetane-containing natural products like paclitaxel. acs.org | Development of novel biocatalytic tools for oxetane synthesis. |

| Pharmacology | Investigating how the oxetane motif affects target binding, potency, and pharmacokinetic properties like absorption and distribution. nih.gov | Rational design of more effective and selective therapeutic agents. |

Innovations in Analytical Techniques for Characterizing Transient Oxetane Species

The study of reaction mechanisms often involves the detection and characterization of short-lived, transient intermediates. Due to their inherent strain, reactions involving oxetanes can proceed through such species. Advances in analytical techniques are crucial for gaining a deeper understanding of these processes.

Future progress will rely on:

Advanced Spectroscopy: Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can provide real-time information on the formation and decay of reactive intermediates in photochemical reactions, including those used to synthesize oxetanes.

Mass Spectrometry: The coupling of reaction systems, such as flow reactors, directly to mass spectrometers allows for the real-time monitoring of reaction progress and the identification of transient species that may not be observable under standard batch conditions.

In Situ NMR: In situ Nuclear Magnetic Resonance (NMR) spectroscopy enables the continuous monitoring of a chemical reaction within the NMR tube, providing valuable kinetic and structural information about intermediates and products without the need for quenching or sample workup.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Oxetan-2-yl)ethan-1-one in a laboratory setting?

- Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation reactions. Key steps include using anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation of the oxetane ring . Reaction progress can be monitored via TLC or GC-MS. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. How can researchers determine the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the acetyl group (δ ~2.3 ppm for CH₃) and oxetane protons (δ ~4.5–5.0 ppm) .

- X-ray Crystallography: Single-crystal studies (e.g., using SHELX programs) provide precise bond lengths and angles, resolving ambiguities in stereochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₅H₈O₂, MW 100.12) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.